molecular formula C16H19N3 B1297271 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile CAS No. 157286-82-3

2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile

Cat. No.: B1297271
CAS No.: 157286-82-3
M. Wt: 253.34 g/mol
InChI Key: DIQBKQWMTLZBOB-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile is a heterocyclic compound featuring a pyrrole ring substituted with amino, methyl, and trimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4,6-trimethylbenzaldehyde, acetone, and ammonium acetate.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an amide.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of 2-amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carboxylic acid.

    Reduction: Formation of 2-amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-amine.

    Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Pharmaceuticals: The compound and its derivatives are investigated for their potential use in treating diseases such as cancer and infections due to their bioactive properties.

Industry

    Materials Science: Used in the development of organic semiconductors and other advanced materials due to its stable heterocyclic structure.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-cyano-4,5-dimethylthiophene: Similar structure but with a thiophene ring instead of a pyrrole ring.

    2-Amino-4,5-dimethyl-1-phenylpyrrole-3-carbonitrile: Lacks the trimethyl groups on the phenyl ring.

Uniqueness

    Structural Features: The presence of both amino and nitrile groups on the pyrrole ring, along with the trimethylphenyl substitution, provides unique chemical reactivity and biological activity.

    Applications: Its specific structure allows for diverse applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.

This detailed overview highlights the significance of 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile in various scientific and industrial fields

Properties

IUPAC Name

2-amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-9-6-10(2)15(11(3)7-9)19-13(5)12(4)14(8-17)16(19)18/h6-7H,18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQBKQWMTLZBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=C(C(=C2N)C#N)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149689
Record name 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157286-82-3
Record name 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157286-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxy-2-butanone (100.000 g, 1.135 mol), 2,4,6-trimethylaniline (153.225 g, 1.135 mol) and p-toluenesulfonic acid (0.670 g) in 500 ml of benzene was refluxed using a Dean-Stark trap to remove water. After 2 hours, malononitrile (75.000 g, 1.135 mol) was added and the mixture was refluxed for an additional 10 hours until all of the starting material was consumed. The reaction mixture was cooled and precipitate formed and filtered. The solid was washed with a minimum amount of ethanol. The solid was diluted with 500 ml of benzene and product was dissolved. Some undesired product was insoluble and was filtered off. The filtrate was concentrated to give a tan solid which was recrystallized from ethanol to give 130.260 g of off-white crystals. 1H NMR (CDCl3) δ 1.68(s, 3H), 1.93(s, 6H), 2.05(s, 3H), 2.31(s, 3H), 3.62(brs, 2H), 6.95(s, 2H) ppm.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
153.225 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.67 g
Type
catalyst
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two

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